2-(4-nitrophenyl)-1H-imidazole
Overview
Description
2-(4-nitrophenyl)-1H-imidazole is a complex organic compound. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms, and a nitrophenyl group, which is a phenyl ring with a nitro group attached12. However, detailed information about this specific compound is not readily available in the literature.
Synthesis Analysis
The synthesis of compounds similar to 2-(4-nitrophenyl)-1H-imidazole often involves multistep reactions. For instance, the synthesis of a related compound, cinnamylamine, involves the transamination of cinnamaldehyde and 2-(4-nitrophenyl)ethan-1-amine hydrochloride3. However, the exact synthesis process for 2-(4-nitrophenyl)-1H-imidazole is not specified in the available literature.Molecular Structure Analysis
The molecular structure of 2-(4-nitrophenyl)-1H-imidazole is not explicitly described in the literature. However, related compounds such as 4-nitrophenol have been studied extensively. For instance, 4-nitrophenol has a planar structure with the nitro group and the phenolic hydroxyl group in the same plane4. The structure of 2-(4-nitrophenyl)-1H-imidazole would likely be similar, with the nitrophenyl group and the imidazole ring in the same plane.Chemical Reactions Analysis
The chemical reactions involving 2-(4-nitrophenyl)-1H-imidazole are not well-documented in the literature. However, related compounds such as 4-nitrophenol have been used in various reactions. For example, 4-nitrophenol can undergo reduction to form 4-aminophenol5. It’s plausible that 2-(4-nitrophenyl)-1H-imidazole could participate in similar reactions, but specific details are not available.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(4-nitrophenyl)-1H-imidazole are not explicitly described in the literature. However, related compounds such as 2-nitrophenol and 4-nitrophenol have been studied. For instance, 2-nitrophenol is a light yellow solid, highly soluble in water7. 4-nitrophenol is also a solid, with similar solubility8. It’s plausible that 2-(4-nitrophenyl)-1H-imidazole would have similar properties, but specific details are not available.Scientific Research Applications
1. Aldehyde Dehydrogenase Inhibition
2-Methyl-4-nitro-1-(4-nitrophenyl)imidazole, a derivative of 2-(4-nitrophenyl)-1H-imidazole, shows a marked inhibitory effect on aldehyde dehydrogenase, an enzyme involved in alcohol metabolism. This compound's synthesis and structural assignment have been detailed, emphasizing its distinct nitro group positioning compared to other nitroimidazoles (Klink, Pachler, & Gottschlich, 1985).
2. Electrochemical and Spectroscopic Studies
2-(4-Nitrophenyl)-1H-benzo[d]imidazole has been analyzed through electrochemical reduction, demonstrating that its nitro group undergoes a three-step reduction. This study also explores its interaction with the cationic surfactant cetyltrimethylammonium bromide, revealing significant electrostatic interactions (Datta, Roy, Mondal, & Guin, 2016).
3. Catalysis in Hydrolysis Reactions
Research has shown that 2-substituted imidazoles, like 2-(4-nitrophenyl)-1H-imidazole, can catalyze the hydrolysis of 4-nitrophenyl acetate. This study provides insights into the activation parameters and solvent isotope effects of these catalytic reactions (Akiyama, Hara, & Tanabe, 1978).
4. Corrosion Inhibition
2-(4-Nitrophenyl)-1H-imidazole derivatives exhibit corrosion inhibition properties for steel in certain environments. Their adsorption characteristics and quantum chemical calculations have been analyzed to support their efficacy as corrosion inhibitors (Singh et al., 2017).
5. Antimicrobial Applications
Imidazole derivatives, including those related to 2-(4-nitrophenyl)-1H-imidazole, have been synthesized and evaluated for their antimicrobial activities. These compounds are part of a broader investigation into the therapeutic properties of imidazole drugs (Narwal et al., 2012).
6. H3-Receptor Histamine Antagonism
Imidazole derivatives, including [(4-Nitrophenyl)X]alkylimidazole isosteres, have been synthesized for their potential use as H3-receptor histamine antagonists. These compounds have shown promising results in both in vitro and in vivo evaluations (Ganellin et al., 1996).
7. Anion Sensing
Compounds like 2′-(p-nitrophenyl)-imidazol[4′,5′-f]-1,10-phenanthroline[5,6-f] have been synthesized and examined for anion sensing abilities. These studies highlight their potential applications in detecting specific anions through UV-Vis, fluorescence, and NMR titration experiments (Chen et al., 2009).
Safety And Hazards
The safety and hazards associated with 2-(4-nitrophenyl)-1H-imidazole are not explicitly described in the literature. However, related compounds such as 2,4-dinitrophenylhydrazine and 4-nitrophenol have been studied. For instance, 2,4-dinitrophenylhydrazine is classified as a flammable solid and is harmful if swallowed9. 4-nitrophenol is also harmful if swallowed, in contact with skin, or if inhaled8. It’s plausible that 2-(4-nitrophenyl)-1H-imidazole would have similar hazards, but specific details are not available.
Future Directions
The future directions for research on 2-(4-nitrophenyl)-1H-imidazole are not explicitly described in the literature. However, related compounds such as 4-nitrophenyl activated esters have been studied for their potential in indirect radiofluorination of biomolecules10. It’s plausible that 2-(4-nitrophenyl)-1H-imidazole could be studied for similar applications, but specific details are not available.
properties
IUPAC Name |
2-(4-nitrophenyl)-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-12(14)8-3-1-7(2-4-8)9-10-5-6-11-9/h1-6H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKIAPNNPWBCOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CN2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90467709 | |
Record name | 2-(4-nitrophenyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90467709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-nitrophenyl)-1H-imidazole | |
CAS RN |
1614-06-8 | |
Record name | 2-(4-nitrophenyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90467709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-nitrophenyl)-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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